N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11104558
InChI: InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22)
SMILES: C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE

CAS No.:

VCID: VC11104558

Molecular Formula: C19H15N3OS

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE -

Description

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is a complex organic compound that combines benzodiazole and thiophene moieties, which are known for their biological activity and potential applications in medicinal chemistry. This compound is not extensively documented in the available literature, but its structure suggests it could be of interest for research into new therapeutic agents.

Synthesis and Characterization

The synthesis of N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamide would typically involve multiple steps, including the formation of the benzodiazole ring and its attachment to the thiophene moiety via an amide linkage. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Biological Activity:

  • Pharmacological Significance: Compounds containing benzodiazole and thiophene motifs are often investigated for their potential in inhibiting enzymes involved in cancer progression or inflammatory pathways.

  • Research Status: Preliminary studies suggest that such compounds may exhibit biological activity, but further pharmacological studies are needed to elucidate precise mechanisms.

Chemical Reactions:

  • Reactivity: Participates in reactions typical for amides and heterocycles, such as hydrolysis or nucleophilic substitution.

  • Monitoring: Thin Layer Chromatography (TLC) can be used to track reaction progress and assess yields.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(thiophen-2-yl)acetamideC19_{19}H14_{14}N3_{3}O2_{2}SApproximately 346Not listed
N-[4-(1H-benzimidazol-2-yl)phenyl]acetamideC15_{15}H13_{13}N3_{3}O251.2827030-98-4
N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamideC15_{15}H12_{12}N2_{2}OS268.36265-57-2
Product Name N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(THIOPHEN-2-YL)ACETAMIDE
Molecular Formula C19H15N3OS
Molecular Weight 333.4 g/mol
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22)
Standard InChIKey POXFYLKDULPRTF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
PubChem Compound 868466
Last Modified Apr 15 2024

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